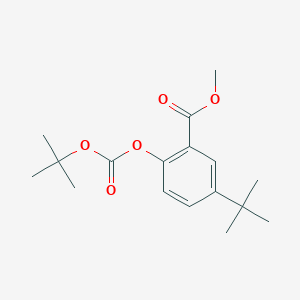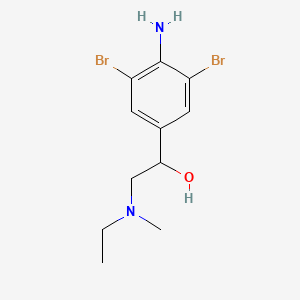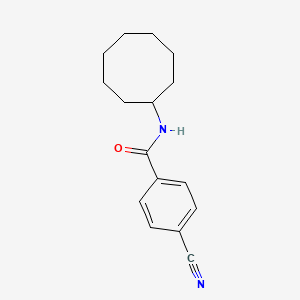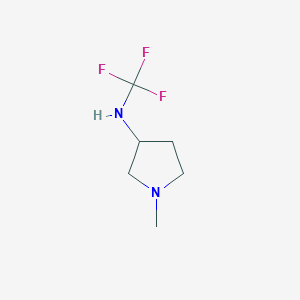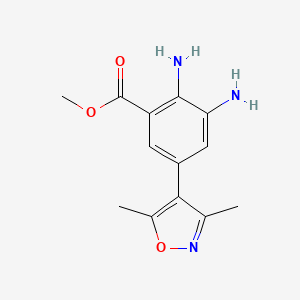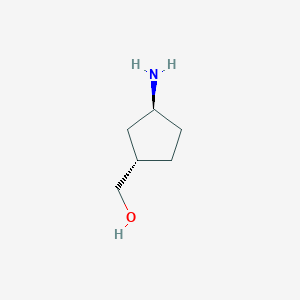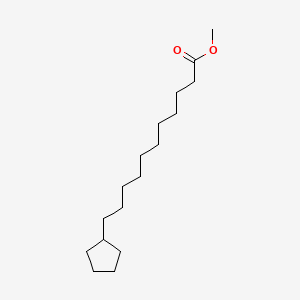![molecular formula C16H23BO3 B13968569 5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocycle. This compound is notable for its unique structure, which includes a tetrahydropyran ring and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane typically involves the reaction of a boronic acid derivative with a suitable phenyl compound. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. For example, a common method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds .
Scientific Research Applications
5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The pathways involved often include the formation of boronate esters and other boron-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the boron atom.
Boronic Acids: Compounds that contain a boron atom bonded to hydroxyl groups, used in similar chemical reactions.
Dioxaborinanes: Compounds with a similar boron-containing ring structure but different substituents.
Uniqueness
What sets 5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane apart is its combination of a tetrahydropyran ring and a dioxaborinane ring, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
5,5-dimethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C16H23BO3/c1-16(2)11-19-17(20-12-16)14-8-6-13(7-9-14)15-5-3-4-10-18-15/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI Key |
DWLDJPYLEJOGEZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


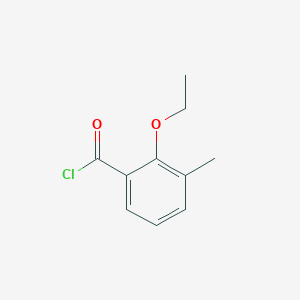
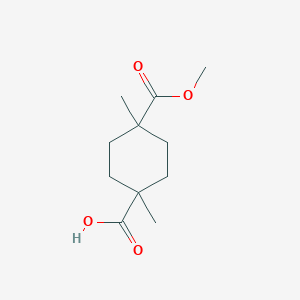
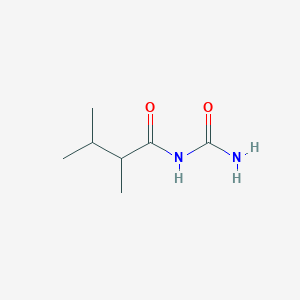
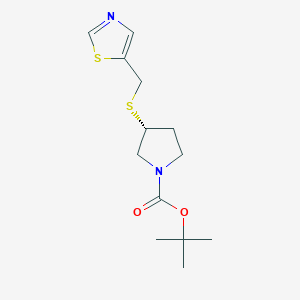

![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
